2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
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Description
2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a useful research compound. Its molecular formula is C24H19F2NO4 and its molecular weight is 423.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Molecular Characteristics
- Molecular Formula : C24H19F2NO4
- Molecular Weight : 423.42 g/mol
- IUPAC Name : 2-(2,5-difluorophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
- SMILES : CN(C(C1=C(C=CC(=C1)F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Structural Analysis
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis as a protecting group. The difluorophenyl moiety contributes to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The Fmoc group enhances the stability of the compound during synthesis and storage, while the difluorophenyl group may influence its binding affinity to specific receptors or enzymes.
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activities through competitive inhibition or allosteric modulation. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain proteases involved in disease pathways, such as cancer and inflammation.
Enzyme | Effect | Reference |
---|---|---|
Protease A | Competitive Inhibition | |
Enzyme B | Allosteric Modulation | |
Kinase C | Partial Agonism |
Case Studies
-
Anti-Cancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Concentration Range : 10 µM to 100 µM
- Outcome : IC50 values ranged from 15 µM to 30 µM depending on the cell line.
-
Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.
- Model Used : SH-SY5Y neuroblastoma cells
- Mechanism : Upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound holds promise as a lead compound for drug development targeting various diseases including:
- Cancer Therapy : As an anticancer agent through apoptosis induction.
- Neurodegenerative Disorders : Potential use in conditions like Alzheimer's disease due to its neuroprotective effects.
- Inflammatory Diseases : Modulation of inflammatory pathways could lead to therapeutic applications in autoimmune diseases.
Properties
Molecular Formula |
C24H19F2NO4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C24H19F2NO4/c1-27(22(23(28)29)19-12-14(25)10-11-21(19)26)24(30)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,28,29) |
InChI Key |
RKOJNUUKSQMWAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=C(C=CC(=C1)F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.